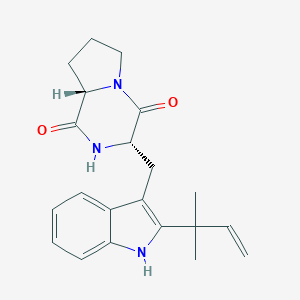
Deoxybrevianamide E
概要
説明
Deoxybrevianamide E is a cyclic dipeptide that belongs to the class of indole alkaloids. It is derived from brevianamide F, which is cyclo-L-tryptophyl-L-proline, substituted at position 2 on the indole ring by a 1,1-dimethylallyl group . This compound is notable for its unique structural properties and biological activities, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Deoxybrevianamide E can be synthesized through the prenylation of cyclo-L-tryptophyl-L-proline at position C-2 with the enzyme EchPT1 . The process involves the use of prenyltransferases as biocatalysts for unnatural substrates, leading to the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biotechnological techniques to harness the biosynthetic pathways of fungi, particularly Aspergillus species, to produce the compound .
化学反応の分析
Types of Reactions: Deoxybrevianamide E undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the pinacol-type rearrangement of the isoprenyl unit, which is crucial in the biosynthesis of advanced metabolites .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) and reducing agents. The conditions often involve specific pH levels and temperatures to facilitate the desired transformations .
Major Products: The major products formed from these reactions include 6-hydroxythis compound and other advanced metabolites that are part of the notoamide biosynthetic pathway .
科学的研究の応用
Deoxybrevianamide E has a wide range of scientific research applications:
作用機序
The mechanism of action of deoxybrevianamide E involves its role as a biosynthetic precursor. It undergoes prenylation and subsequent transformations to form advanced metabolites. The molecular targets and pathways involved include the prenyltransferase enzymes and the pinacol-type rearrangement mechanism .
類似化合物との比較
Brevianamide F: The parent compound from which deoxybrevianamide E is derived.
Notoamide E: A structurally related metabolite involved in the same biosynthetic pathway.
Stephacidin A: Another indole alkaloid with similar biosynthetic origins.
Uniqueness: this compound is unique due to its specific prenylation pattern and its role as a key intermediate in the biosynthesis of notoamides and other advanced metabolites. Its structural properties and biological activities distinguish it from other similar compounds .
特性
IUPAC Name |
(3S,8aS)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGNSEAHJVSMAJ-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956110 | |
| Record name | 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34610-68-9 | |
| Record name | Deoxybrevianamide E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34610-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxybrevianamide E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034610689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYBREVIANAMIDE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ20E60VAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Deoxybrevianamide E?
A1: this compound is characterized by its indole diketopiperazine core structure, featuring a prenyl group attached to the indole moiety. [, , ]
Q2: How is this compound synthesized?
A2: Several synthetic routes to this compound have been explored. One approach involves the condensation of a suitably substituted indole derivative, like 2-(1,1-dimethylallyl)-3-dimethylaminomethylindole, with a proline derivative, such as (-)-methyl 1,4-dioxoperhydropyrrolo[1,2-a]pyrazine-3-carboxylate. [] Another strategy utilizes 3-(3-dimethylaminomethylindol-2-yl)-3-methylbut-1-ene as a starting material. [] Innovative methods for constructing the 2,3-disubstituted indole core have also been reported, showcasing the versatility in synthesizing this compound. []
Q3: What is known about the biosynthesis of this compound?
A3: Studies suggest that the biosynthesis of this compound might involve a pinacol-type rearrangement of the isoprenyl unit. This intriguing rearrangement could be a key step in forming the compound's characteristic structure. [, ]
Q4: Have there been studies on the rearrangement reactions of compounds related to this compound?
A4: Yes, researchers have investigated the acid-catalyzed rearrangements of cyclo-L-prolyl-L-[Na-(3,3-dimethylallyl)]tryptophyl, a compound structurally related to this compound. Interestingly, these studies did not observe the formation of this compound, highlighting the specific conditions required for its biosynthesis. []
Q5: From which natural sources has this compound been isolated?
A5: this compound has been isolated from various fungal species. One such source is the mangrove-derived fungus Penicillium sp., which produces this compound alongside other interesting metabolites. [] Furthermore, Aspergillus protuberus has been identified as another fungal source of this compound. [, ]
Q6: Has this compound been found in other Aspergillus species?
A6: Yes, a study investigating Aspergillus creber identified this compound as one of its metabolites, showcasing the presence of this compound in different species within the Aspergillus genus. []
Q7: What are the potential applications of this compound?
A7: While this compound itself hasn't revealed specific applications yet, its structural similarities to other bioactive prenylated indole diketopiperazine alkaloids suggest possible avenues for future research. For instance, gypsetin, a related compound, exhibits acyl-CoA: cholesterol acyltransferase inhibitory activity. [] Further investigation into the bioactivity of this compound could potentially uncover valuable applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


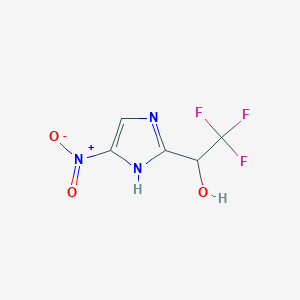
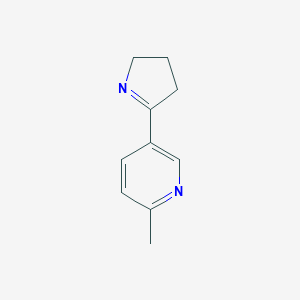
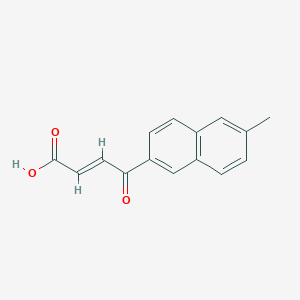
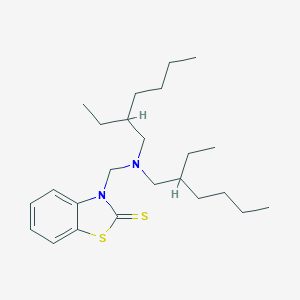
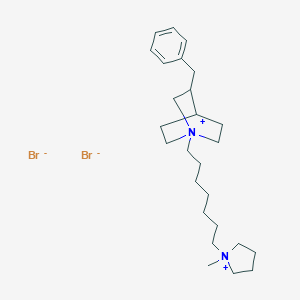
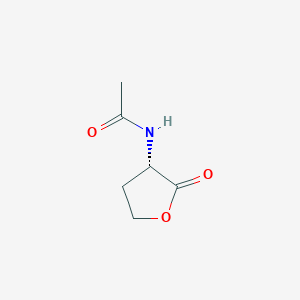
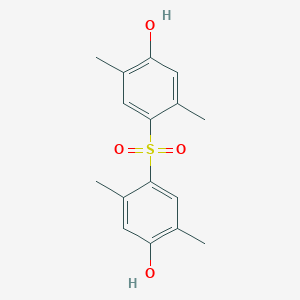

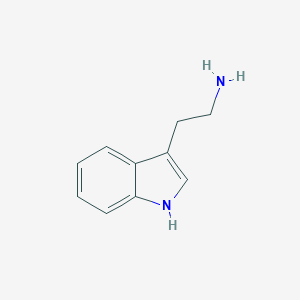
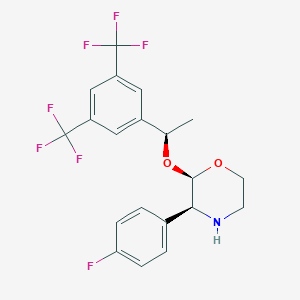
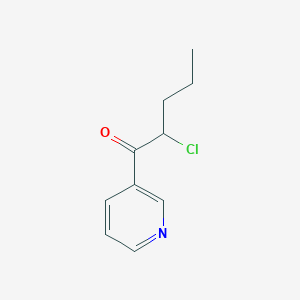
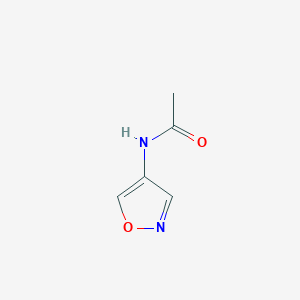
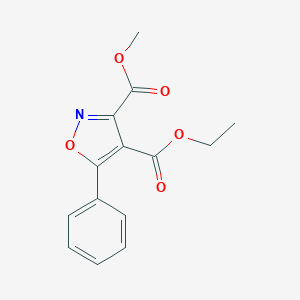
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
